molecular formula C28H18Br2N2O6 B11551089 2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate

2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate

Cat. No.: B11551089
M. Wt: 638.3 g/mol
InChI Key: VIOSWQLGWDXHNU-WCMJOSRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound that features multiple functional groups, including bromobenzoyloxy, hydroxyphenyl, and formamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromobenzoyloxy group: This can be achieved by reacting 4-bromobenzoic acid with an appropriate alcohol in the presence of a dehydrating agent.

    Introduction of the formamido group: This step might involve the reaction of an amine with formic acid or a formylating agent.

    Coupling reactions: The final step could involve coupling the intermediate compounds under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The formamido group can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobenzoyloxy)phenyl 4-bromobenzoate
  • 4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate

Uniqueness

The uniqueness of 2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C28H18Br2N2O6

Molecular Weight

638.3 g/mol

IUPAC Name

[2-(4-bromobenzoyl)oxy-4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C28H18Br2N2O6/c29-20-10-6-18(7-11-20)27(35)37-24-14-5-17(16-31-32-26(34)22-3-1-2-4-23(22)33)15-25(24)38-28(36)19-8-12-21(30)13-9-19/h1-16,33H,(H,32,34)/b31-16+

InChI Key

VIOSWQLGWDXHNU-WCMJOSRZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.